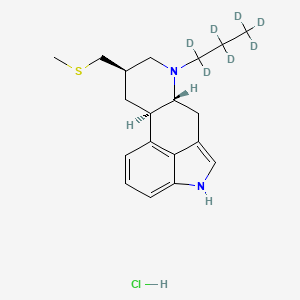

Pergolide-d7 (hydrochloride)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pergolide-d7 (hydrochloride) is a deuterated form of Pergolide, an ergot-derived, orally active dopamine receptor agonist. This compound is primarily used in scientific research, particularly in the study of Parkinson’s disease. The deuterium labeling in Pergolide-d7 (hydrochloride) allows researchers to trace and quantify the compound’s pharmacokinetics and metabolic pathways more accurately .

准备方法

合成路线和反应条件

Pergolide-d7(盐酸盐)的合成涉及将氘原子掺入Pergolide分子中。这通常通过在特定条件下进行氢-氘交换反应来实现。

工业生产方法

Pergolide-d7(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高纯度和高产率。 最终产品随后经过严格的质量控制措施,以确认其同位素标记和化学完整性 .

化学反应分析

反应类型

Pergolide-d7(盐酸盐)会发生各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

常用试剂和条件

氧化: 常用的试剂包括高锰酸钾和过氧化氢。

还原: 常用的试剂包括氢化锂铝和硼氢化钠。

取代: 常用的试剂包括卤素和亲核试剂

主要产物

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生亚砜或砜,而还原可能会产生仲胺 .

科学研究应用

Pergolide-d7(盐酸盐)由于其独特的性质而被广泛用于科学研究:

化学: 用作研究反应机理和动力学的示踪剂。

生物学: 用于代谢研究,以了解Pergolide在生物系统中的行为。

医学: 用于药代动力学研究,以开发针对帕金森病的更好治疗策略。

工业: 用于新药的开发和质量控制流程中.

作用机制

Pergolide-d7(盐酸盐)通过充当多巴胺受体,特别是D2和D3受体的激动剂发挥作用。这种相互作用抑制腺苷酸环化酶活性,降低细胞内环状AMP水平,并调节神经递质的释放。 该化合物还影响5-羟色胺受体,有助于其在帕金森病中的治疗效果 .

相似化合物的比较

类似化合物

卡麦角林: 另一种麦角碱衍生的多巴胺激动剂,用于治疗帕金森病和高泌乳素血症。

独特性

Pergolide-d7(盐酸盐)由于其氘标记而独一无二,这增强了它的稳定性,并允许进行更精确的药代动力学研究。 这使其成为研究和临床环境中宝贵的工具 .

生物活性

Pergolide-d7 (hydrochloride) is a deuterated form of pergolide, an ergot-derived dopamine receptor agonist primarily utilized in research settings. Its unique isotopic labeling with deuterium enhances its utility in pharmacokinetic studies, allowing for precise tracking of the compound's biological activity without altering its pharmacological properties. This article explores the biological activity of Pergolide-d7, focusing on its interactions with dopamine receptors, therapeutic applications, and relevant research findings.

- Chemical Formula : CHClNS

- Molecular Weight : Approximately 336.96 g/mol

Pergolide-d7 acts primarily as an agonist at dopamine D1 and D2 receptors. Its mechanism includes:

- Dopamine Receptor Activation : It stimulates both presynaptic and postsynaptic dopamine receptors, which is crucial for its therapeutic effects in conditions like Parkinson's disease .

- Inhibition of Prolactin Release : In vitro studies have shown that pergolide can suppress D2-mediated prolactin release from rat anterior pituitary fragments .

Dopamine Receptor Affinity

Pergolide-d7 exhibits significant binding affinity and efficacy at various dopamine receptors:

- D2 Receptors : Strong activity, particularly in inhibiting prolactin release.

- D1 Receptors : Notable activity that stimulates adenylate cyclase, increasing cyclic AMP production .

Comparative Analysis with Other Compounds

A comparative table highlights the structural similarities and receptor affinities of Pergolide-d7 and other dopamine agonists:

| Compound Name | Structure Type | Dopamine Receptor Affinity | Unique Features |

|---|---|---|---|

| Pergolide | Ergot derivative | D1 and D2 | Original compound without deuteration |

| Ropinirole | Non-ergoline | D2 | Selective for D2 receptors |

| Pramipexole | Non-ergoline | D3 | Greater selectivity for D3 |

| Bromocriptine | Ergot derivative | D2 | Used for acromegaly treatment |

Clinical Studies

- Parkinson's Disease Trials : A double-blind trial involving pergolide demonstrated a 30% improvement in patients over 24 weeks compared to a 23% improvement in the placebo group, indicating the drug's efficacy despite side effects .

- Equine Applications : In veterinary medicine, pergolide is used to treat equine pituitary pars intermedia dysfunction (PPID). Studies indicate a treatment success rate of 60-80%, although adverse effects such as anorexia and behavioral changes are common .

Pharmacokinetic Studies

The stable isotope labeling of Pergolide-d7 allows for enhanced tracking in metabolic studies. This aspect is particularly beneficial in understanding the pharmacokinetics of pergolide without altering its biological activity.

Case Study 1: Parkinson's Disease

In a cohort study involving patients with Parkinson's disease, pergolide was administered as an adjunct therapy to standard treatments. The results indicated significant improvements in motor function, although some patients reported severe side effects that necessitated dosage adjustments .

Case Study 2: Equine PPID Treatment

A study conducted on horses diagnosed with PPID treated with pergolide revealed variable responses based on genetic factors. Genetic analysis aimed to identify alleles associated with treatment efficacy and adverse effects, suggesting personalized treatment approaches may improve outcomes .

属性

分子式 |

C19H27ClN2S |

|---|---|

分子量 |

358.0 g/mol |

IUPAC 名称 |

(6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;hydrochloride |

InChI |

InChI=1S/C19H26N2S.ClH/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21;/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3;1H/t13-,16-,18-;/m1./s1/i1D3,3D2,7D2; |

InChI 键 |

YJVAJTHZWSIXHU-RHIUWHKTSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC.Cl |

规范 SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。